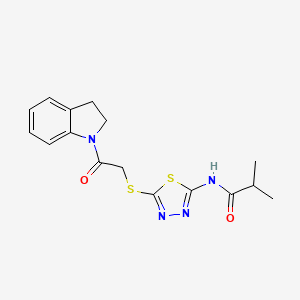

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Description

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S2/c1-10(2)14(22)17-15-18-19-16(24-15)23-9-13(21)20-8-7-11-5-3-4-6-12(11)20/h3-6,10H,7-9H2,1-2H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWWOHSPBMDFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Indolin-1-yl-2-oxoethyl Intermediate: This step involves the reaction of indoline with an appropriate acylating agent to form the indolin-1-yl-2-oxoethyl intermediate.

Thiadiazole Ring Formation: The intermediate is then reacted with thiosemicarbazide under cyclization conditions to form the 1,3,4-thiadiazole ring.

Final Coupling: The thiadiazole intermediate is coupled with isobutyryl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole , including N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively combat various bacteria, fungi, and parasites. For instance:

- Mechanism : The antimicrobial action may involve disrupting cellular processes or inhibiting enzyme activity in microbial cells.

- Applications : This property positions the compound as a candidate for developing new antimicrobial agents to address resistant strains of pathogens.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research on similar thiadiazole derivatives has demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | Compound Tested | Result |

|---|---|---|

| SKNMC (Neuroblastoma) | Thiadiazole Derivatives | Moderate cytotoxicity observed |

| HT-29 (Colon Cancer) | Various Thiadiazoles | Significant inhibition of cell proliferation |

| PC3 (Prostate Cancer) | Indole-Thiadiazole Derivatives | Enhanced cytotoxic effects compared to controls |

The exact mechanism through which this compound exerts its anticancer effects is still under investigation but may involve the inhibition of specific enzymes or disruption of cell cycle processes. Molecular docking studies suggest that the compound can form critical interactions with target proteins involved in cancer progression.

Anti-inflammatory Properties

The indole structure present in the compound is linked to anti-inflammatory effects. Compounds containing indole moieties have been documented to alleviate inflammation through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Some studies indicate that indole derivatives can inhibit the production of pro-inflammatory cytokines.

- Potential Applications : This makes this compound a candidate for therapeutic applications in treating inflammatory diseases.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step procedures:

- Formation of Thiadiazole Ring : Cyclodehydration of thiosemicarbazides with carbonyl compounds.

- Coupling Reactions : Introduction of the indole and isobutyramide functionalities.

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiadiazole or indole rings can significantly affect potency and selectivity.

Case Studies and Research Findings

Several studies highlight the promising applications of thiadiazole derivatives:

- A study on 1,3,4-thiadiazoles indicated their potential as anticancer agents against HepG2 and A549 cell lines .

- Another investigation reported that certain thiadiazoles exhibited significant antifungal activity against Candida species .

These findings underscore the importance of continued research into this compound and its derivatives for future therapeutic developments.

Mechanism of Action

The mechanism of action of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound may interact with N-methyl-D-aspartic acid receptors and modulate their activity, leading to neuroprotection . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

Key Observations :

- Compound 4y’s low IC₅₀ against A549 cells highlights the importance of thioether-linked aromatic amines (p-tolylamino) for potency, a feature absent in the target compound but partially compensated by indolinone’s planar structure .

Enzyme Inhibition

Key Observations :

- The indolinone group may confer dual AChE/aromatase inhibition, as seen in dual-target inhibitors .

- Piperidine-containing analogs (7a–7l) exhibit superior AChE affinity due to cation-π interactions, a mechanism less accessible to the target compound’s indolinone .

Key Observations :

- The target compound’s synthesis may require optimized conditions (e.g., DMF as solvent) to accommodate bulky indolinone, unlike smaller analogs (5a–5m) .

Structure-Activity Relationship (SAR) Insights

Thiadiazole Core : Essential for π-stacking with biological targets; electron-deficient in the target compound due to isobutyramide .

Indolinone Moiety: May enhance kinase inhibition but reduce solubility compared to phenyl/p-tolyl groups in 4y or 5j .

Thioether Linker: Critical for metabolic stability; bulkier substituents (indolinone vs. benzyl in 5h) may slow oxidative degradation .

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an indole derivative, a thiadiazole ring, and an isobutyramide moiety, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 318.39 g/mol. The compound's structure includes various pharmacophoric elements that enhance its biological activity.

Biological Activity Overview

Research indicates that derivatives of thiadiazoles and indoles possess significant biological activities, including:

- Antimicrobial : Compounds in this class have shown effectiveness against various bacterial strains.

- Anticancer : Thiadiazole derivatives are being explored for their potential in cancer therapy due to their ability to inhibit tumor growth.

- Anti-inflammatory : Some compounds exhibit properties that reduce inflammation.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes and pathways relevant to disease progression. For instance, it has been noted that thiadiazole compounds can act as inhibitors of casein kinase 2 (CK2), leading to reduced cellular proliferation and increased apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of thiadiazole derivatives:

- Anticancer Activity : A study demonstrated that certain thiadiazole compounds showed notable cytotoxicity against various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis (Mtb) strains, indicating strong anti-tubercular properties .

- Immunomodulatory Effects : Another research effort investigated the immunomodulatory activity of similar compounds, revealing potential effects on T-cell proliferation and cytokine production .

- Synthesis and Pharmacological Evaluation : A comprehensive review discussed the synthesis pathways for thiadiazole derivatives and their pharmacological evolution over recent years. It emphasized the importance of structural modifications in enhancing biological activity, particularly against tuberculosis and cancer .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide to improve yield and purity?

- Methodology :

- Use multi-step protocols involving cyclization, thioether bond formation, and amide coupling. For example, refluxing intermediates (e.g., indolin-1-yl derivatives) with thiol-containing thiadiazoles in polar aprotic solvents like DMSO at 80–100°C for 6–12 hours .

- Monitor reactions via TLC and optimize purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/water mixtures) .

- Control reaction pH (e.g., sodium acetate buffer) to minimize side products like disulfide bonds or hydrolyzed intermediates .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the indoline proton environment (δ 6.8–7.2 ppm for aromatic protons) and thiadiazole carbons (δ 160–170 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 450–460) and isotopic patterns .

- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm, S–C bond at ~650 cm) .

Q. What are the primary biological targets for this compound in preclinical studies?

- Methodology :

- Screen against cancer cell lines (e.g., NCI-60 panel) using MTT assays to assess IC values, focusing on apoptosis markers (e.g., caspase-3 activation) .

- Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Use molecular docking to predict interactions with enzymes (e.g., DNA topoisomerase II or kinases) due to the indole-thiadiazole scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Compare experimental -NMR shifts with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level) to validate assignments .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the thiadiazole and indoline regions .

- Cross-reference HRMS fragmentation patterns with in silico tools (e.g., MassFrontier) to confirm backbone integrity .

Q. What strategies mitigate low reproducibility in biological assays for this compound?

- Methodology :

- Standardize solvent systems (e.g., DMSO stock solutions ≤0.1% v/v in media) to avoid cytotoxicity artifacts .

- Include positive controls (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial tests) to validate assay conditions .

- Perform dose-response curves in triplicate and apply statistical models (e.g., nonlinear regression for IC calculations) .

Q. How does the compound’s stereochemistry impact its bioactivity?

- Methodology :

- Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis and compare activities using cell-based assays .

- Analyze crystal structures (X-ray) to correlate spatial arrangement (e.g., indoline orientation) with binding affinity to targets like DNA gyrase .

- Use circular dichroism (CD) to monitor conformational changes in solution under physiological conditions .

Q. What computational tools can predict structure-activity relationships (SAR) for derivatives?

- Methodology :

- Perform QSAR modeling (e.g., CoMFA, CoMSIA) using descriptors like logP, polar surface area, and H-bond donors/acceptors .

- Conduct molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-target complexes (e.g., with tubulin or histone deacetylases) .

- Validate predictions by synthesizing analogs with modified substituents (e.g., methoxy → nitro groups) and testing in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.